molecular formula C11H12O5 B12708118 Stellatin (C11) CAS No. 1083201-12-0

Stellatin (C11)

Cat. No.: B12708118
CAS No.: 1083201-12-0
M. Wt: 224.21 g/mol
InChI Key: BIWNDHPZHWCUSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Stellatin (C11) can be synthesized through various organic synthetic methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the isocoumarin core. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of Stellatin (C11) typically involves large-scale fermentation processes using Aspergillus variecolor. The fermentation broth is then subjected to extraction and purification steps to isolate Stellatin (C11) in its pure form .

Chemical Reactions Analysis

Types of Reactions: Stellatin (C11) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Stellatin (C11) with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: Stellatin (C11) is unique due to its natural origin and specific chemical structure, which allows for the formation of various derivatives with potentially enhanced biological activities. Its dual inhibition of COX-1 and COX-2, along with its antioxidant properties, distinguishes it from other similar compounds .

Properties

CAS No.

1083201-12-0

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3

InChI Key

BIWNDHPZHWCUSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCOC2=O)O)CO

Origin of Product

United States

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